Domperidone

説明

A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.

This compound is a peripheral-specific antagonist of the dopamine receptor D2 (D2R), with antiemetic, gastrokinetic and galactagogue activities. Following administration, this compound binds to D2R expressed by peripheral neurons; this inhibits dopamine binding and D2R-mediated signaling. Inhibition of peripheral D2R signaling prevents or relieves various gastrointestinal (GI) symptoms, such as nausea and vomiting, and may help relief reflux and symptoms of a variety of other upper GI disorders.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastrointestinal disease and has 9 investigational indications.

See also: Pimozide (related); Fluspirilene (related); this compound Maleate (active moiety of).

特性

IUPAC Name |

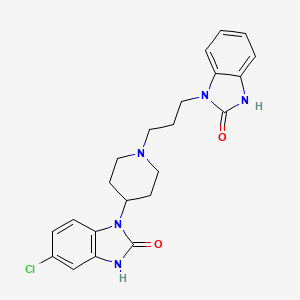

6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate) | |

| Record name | Domperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045116 | |

| Record name | Domperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L | |

| Record name | SID855562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57808-66-9 | |

| Record name | Domperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | domperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | domperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Domperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5587267Z69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242.5 °C | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Domperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for domperidone, a potent peripheral dopamine receptor antagonist widely used for its antiemetic and gastroprokinetic properties. The synthesis of this compound is primarily achieved through the convergent coupling of two key benzimidazolone-based intermediates. This document details the reaction processes, experimental protocols, and quantitative data associated with the synthesis of these intermediates and the final product.

Core Synthesis Strategy

The most common and industrially scalable synthesis of this compound involves a convergent approach, wherein two principal intermediates are synthesized separately and then coupled in a final step. These key intermediates are:

-

Intermediate 1: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

-

Intermediate 2: 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

The overall synthesis can be logically divided into three main stages:

-

Synthesis of Intermediate 1

-

Synthesis of Intermediate 2

-

Final coupling of Intermediate 1 and Intermediate 2 to yield this compound.

This guide will now delve into the detailed synthetic routes for each of these stages.

Stage 1: Synthesis of Intermediate 1 (1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one)

There are two primary routes for the synthesis of Intermediate 1, herein designated as Route 1A and Route 1B.

Route 1A: Cyclization followed by Alkylation

This traditional route involves the initial formation of the benzimidazolone ring system, followed by N-alkylation.

Step 1: Synthesis of Benzimidazolone

Benzimidazolone is synthesized via the cyclization of o-phenylenediamine with a suitable carbonyl source, most commonly urea.

Step 2: N-Alkylation of Benzimidazolone

The synthesized benzimidazolone is then N-alkylated using 1-bromo-3-chloropropane in the presence of a base to yield Intermediate 1.

Experimental Protocol for Route 1A

Step 1: Synthesis of Benzimidazolone from o-phenylenediamine and Urea

-

Materials: o-phenylenediamine, urea, organic solvent (e.g., dichlorobenzene), phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

-

Procedure: A mixture of o-phenylenediamine and urea is heated in an organic solvent in the presence of a phase transfer catalyst. The reaction is typically carried out at a temperature range of 100-200°C for 3-10 hours.[1] Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Reagent/Solvent | Conditions | Yield | Purity | Reference |

| o-phenylenediamine | 1 | Urea, Dichlorobenzene, TBAB | 172°C, 2 hours | Up to 98.5% | Up to 99.0% | [1] |

Step 2: Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1)

-

Materials: Benzimidazolone, 1-bromo-3-chloropropane, 10% sodium hydroxide solution, dichloromethane, tetrabutylammonium bromide (TBAB).

-

Procedure: To a mixture of benzimidazolone in dichloromethane and a 10% aqueous solution of sodium hydroxide, 1-bromo-3-chloropropane and a catalytic amount of TBAB are added. The biphasic mixture is stirred vigorously at room temperature for several hours. After the reaction is complete, the organic layer is separated, washed with water, and the solvent is evaporated. The crude product is then purified by recrystallization.[2]

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Reagent/Solvent | Conditions | Yield | Reference |

| Benzimidazolone | 1 | 1-bromo-3-chloropropane (1.3 eq.), 10% NaOH, CH2Cl2, TBAB | Room Temperature, 6 hours | 83% | [2][3] |

Stage 2: Synthesis of Intermediate 2 (5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one)

The synthesis of Intermediate 2 is a multi-step process that begins with the coupling of a substituted nitrobenzene with a protected 4-aminopiperidine derivative.

Experimental Protocol for the Synthesis of Intermediate 2

-

Materials: 1-ethoxycarbonyl-4-aminopiperidine, 2,5-dichloronitrobenzene, potassium carbonate, toluene, methanol, Raney nickel, urea, hydrochloric acid, ethanol.

-

Procedure:

-

Coupling: A mixture of 1-ethoxycarbonyl-4-aminopiperidine, 2,5-dichloronitrobenzene, and potassium carbonate in toluene is refluxed for 6 hours. After cooling and washing with water, the toluene is distilled off, and the product is crystallized from methanol.

-

Reduction: The resulting ethoxycarbonyl amino derivative is dissolved in methanol, and Raney nickel is added as a catalyst. The mixture is hydrogenated under pressure.

-

Cyclization: After filtration of the catalyst, urea is added to the methanolic solution, and the mixture is refluxed for 12 hours.

-

Hydrolysis and Purification: The methanol is distilled off, and the residue is treated with 10% HCl. The pH is then adjusted to 8.0-8.5, and the crude product is filtered. Purification is achieved by recrystallization from ethanol.[3]

-

-

Quantitative Data:

| Step | Key Reagents | Conditions | Yield | Reference |

| Coupling | K2CO3, Toluene | Reflux, 6 hours | 85.0% | [2][3] |

| Reduction, Cyclization, and Hydrolysis | H2/Raney Ni, Urea, 10% HCl, Ethanol | Hydrogenation, Reflux, pH adjustment | 89.1% | [3] |

Stage 3: Final Synthesis of this compound

The final step in the synthesis is the coupling of Intermediate 1 and Intermediate 2 via a nucleophilic substitution reaction.

Experimental Protocol for the Synthesis of this compound

-

Materials: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1), 5-chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 2), sodium carbonate, potassium iodide, 4-methyl-2-pentanone.

-

Procedure: A mixture of Intermediate 1, Intermediate 2, sodium carbonate, and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is stirred and refluxed for an extended period (e.g., 24 hours). After cooling, water is added, and the crude product is filtered off. Purification is achieved by column chromatography followed by recrystallization.[2]

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Reagent/Solvent | Conditions | Yield | Reference |

| Intermediate 1 | 1 | Intermediate 2 (1.1 eq.), Na2CO3, KI, 4-methyl-2-pentanone | Reflux, 24 hours | ~30% | |

| Intermediate 1 | 1 | Intermediate 2 (0.8 eq.), Na2SO3, NaBr, Nitromethane | Reflux, 32 hours | 51% | [4] |

Summary of Synthesis Pathways

The synthesis of this compound is a well-established process with several documented routes. The convergent strategy, involving the preparation and subsequent coupling of two key benzimidazolone intermediates, remains the most prevalent approach. The choice of specific reagents and reaction conditions can influence the overall yield and purity of the final product. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 2. The methodology for preparing this compound: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1810805A - Synthesis of this compound maleate - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

Retrosynthetic Analysis of Domperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone, a potent peripheral dopamine receptor antagonist, is widely utilized for its prokinetic and antiemetic properties. Its synthesis involves the strategic coupling of two key benzimidazolone-containing intermediates. This technical guide provides a comprehensive retrosynthetic analysis of the this compound molecule, detailing the primary disconnection approach and subsequent synthetic pathways for the requisite precursors. Detailed experimental protocols for the synthesis of key intermediates and the final product are presented, supported by quantitative data and visual diagrams to facilitate a thorough understanding of the synthetic strategy.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound (1) reveals a primary disconnection at the C-N bond between the piperidine nitrogen and the propyl linker. This bond formation is a logical final step in the synthesis, typically achieved through an N-alkylation reaction. This disconnection yields two key intermediates: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate A) and 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate B) .

Caption: Retrosynthetic disconnection of this compound.

Further deconstruction of these intermediates reveals their respective synthetic precursors. The synthesis of each intermediate is a multi-step process involving the formation of the benzimidazolone core.

Synthesis of Key Intermediates

Synthesis of Intermediate A: 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

The synthesis of Intermediate A typically commences with the reaction of 1-ethoxycarbonyl-4-aminopiperidine with 2,5-dichloronitrobenzene. This is followed by reduction of the nitro group, cyclization with urea, and subsequent hydrolysis to yield the desired product.

Caption: Synthetic pathway for Intermediate A.

Synthesis of Intermediate B: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Intermediate B is synthesized from o-phenylenediamine. The first step involves cyclization with a suitable carbonyl source, such as urea or ethyl chloroformate, to form 2-benzimidazolone. This is followed by N-alkylation with 1-bromo-3-chloropropane.

The Enhanced Physicochemical Profile of Novel Domperidone Salts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Domperidone, a widely utilized antiemetic and prokinetic agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] This poor solubility can limit its oral bioavailability.[3] To address this challenge, recent research has focused on the development of novel salt forms of this compound to enhance its physicochemical properties, particularly solubility and dissolution rate. This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of these new this compound salts, based on recent scientific literature.

Synthesis of Novel this compound Salts

Novel this compound salts have been successfully synthesized using various pharmaceutically acceptable salt formers, including generally recognized as safe (GRAS) compounds and other drugs or nutraceuticals.[4][5][6] The primary methods employed for synthesis are mechanochemistry (grinding) and solution crystallization.[1][4]

A range of dicarboxylic acids, hydroxybenzoic acids, and other organic acids have been utilized as coformers to produce new solid forms of this compound. These include:

-

Oxalic acid (OA)[4]

-

Malonic acid (MA)[4]

-

Fumaric acid (FA)[4]

-

Adipic acid (AA)[4]

-

Citric acid (CA)[4]

-

4-hydroxybenzoic acid (4-HBA)[4]

-

2,4-dihydroxybenzoic acid (2,4-DHBA)[4]

-

Pyrazine-2-carboxylic acid (PCA)[4]

-

Nicotinic acid (NCA)[6]

-

DL-mandelic acid (MAA)[6]

-

Salicylic acid (SLA)[6]

-

Orotic acid (OTA)[6]

-

Aspirin (ASP)[6]

Physicochemical Characterization

A battery of analytical techniques has been employed to characterize these novel salts, confirming their formation and evaluating their physical properties.

Structural Analysis

The formation of new crystalline phases is confirmed through Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD) .[1][4] These techniques provide detailed information about the crystal lattice and the arrangement of molecules, confirming the creation of a new salt rather than a simple physical mixture. Structural analysis has revealed that in these salts, a proton is transferred from the acidic coformer to the piperidine nitrogen atom of the this compound molecule.[1][4]

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal behavior of the new salts.[1][4] DSC is employed to determine the melting point, which is a key indicator of the new solid form's identity and purity. TGA provides information on the thermal stability and the presence of solvates (e.g., hydrates). Several of the prepared salts, such as those with succinic acid, fumaric acid, adipic acid, and citric acid, were found to be hydrates.[1][4] In one study, most of the novel salts exhibited lower melting temperatures compared to the parent this compound.[6]

Enhanced Physicochemical Properties

The primary goal of forming new salts of this compound is to improve its physicochemical properties, with a particular focus on aqueous solubility.

Solubility

The aqueous solubility of the novel this compound salts has been evaluated in various media, including buffers at different pH values to simulate physiological conditions. The results consistently demonstrate a significant improvement in solubility compared to the parent drug.[4][6]

For instance, at pH 6.4, the solubility order for a series of salts was found to be: DOM·AA > DOM·SA > DOM·FA > DOM·MA > DOM·OA > DOM·PCA > DOM·CA > DOM > DOM·4-HBA > DOM·2,4-DHBA.[4] At a more acidic pH of 1.2, the order changed to: DOM·FA > DOM·2,4-DHBA > DOM·SA > DOM·AA > DOM·PCA > DOM·MA > DOM·OA > DOM·4-HBA > DOM·CA > DOM.[4] Another study found enhanced solubility in pH 6.8 and 1.2 buffers, but a decrease in solubility in an acetate buffer at pH 4.6.[6] The this compound succinate salt also demonstrated increased solubility.[7][8]

Table 1: Summary of Physicochemical Properties of Novel this compound Salts

| Salt Former | Synthesis Method | Key Analytical Techniques | Notable Physicochemical Properties | Reference |

| Oxalic acid (OA), Malonic acid (MA), Succinic acid (SA), Fumaric acid (FA), Adipic acid (AA), Citric acid (CA), 4-hydroxybenzoic acid (4-HBA), 2,4-dihydroxybenzoic acid (2,4-DHBA), Pyrazine-2-carboxylic acid (PCA) | Mechanochemistry, Solution Crystallization | PXRD, SCXRD, TGA, DSC | Increased solubility at pH 1.2 and 6.4 for most salts compared to this compound. DOM·SA, DOM·FA, DOM·AA, and DOM·CA were found to be hydrates. | [4] |

| Nicotinic acid (NCA), DL-mandelic acid (MAA), Salicylic acid (SLA), Orotic acid (OTA), Aspirin (ASP) | Not specified in abstract | Single-crystal X-ray diffraction | Lower melting temperatures compared to this compound (except for DOM·OTA). Enhanced solubility in pH 6.8 and 1.2 buffers, but reduced solubility in acetate buffer (pH 4.6). Stable under accelerated humidity conditions. | [6] |

| Succinic acid | Not specified in abstract | Thermal, spectroscopic, microscopic, and powder diffraction measurements; Single-crystal X-ray diffraction | Increased solubility and wettability compared to pure this compound. | [7][8] |

Dissolution Rate

An enhanced dissolution rate is a direct and beneficial consequence of increased solubility. Studies have shown that the novel this compound salts exhibit a faster rate of drug release compared to the parent compound.[6] This is a critical factor for improving the bioavailability of the drug.

Stability

The stability of the new salt forms is a crucial parameter for their potential pharmaceutical development. The prepared salts have been shown to be stable under accelerated humidity conditions (40°C, 70-75% RH) for 30 days.[6] Furthermore, PXRD analysis of the residue after solubility experiments indicated that the majority of the molecular salts were stable and did not undergo phase changes or dissociation.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. The following are generalized protocols based on the cited literature.

Synthesis of this compound Salts

-

Mechanochemical Synthesis (Grinding): An equimolar amount of this compound and the chosen salt former are ground together in a mortar and pestle or a ball mill for a specified duration. The resulting powder is then collected and characterized.

-

Solution Crystallization: this compound and the salt former are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate, leading to the formation of crystals of the new salt.

Characterization Methods

-

Powder X-ray Diffraction (PXRD): The PXRD patterns of the synthesized salts are recorded using a diffractometer with Cu Kα radiation. Samples are scanned over a 2θ range, typically from 5° to 40°, at a specific scan rate. The resulting diffractograms are compared with those of the starting materials to confirm the formation of a new crystalline phase.

-

Differential Scanning Calorimetry (DSC): A small amount of the sample (typically 2-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine the melting point and other thermal events.

-

Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is measured as a function of temperature. This analysis is used to determine the thermal stability and to identify the loss of volatiles such as water or other solvents.

-

Solubility Studies: An excess amount of the this compound salt is added to a specific volume of the dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer) in a vial. The vials are then shaken at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The resulting suspension is filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of novel this compound salts.

Caption: Workflow for the synthesis and characterization of novel this compound salts.

Caption: Rationale for developing novel this compound salts to enhance bioavailability.

Conclusion

The formation of novel salts of this compound presents a promising strategy to overcome the solubility limitations of the parent drug. Research has demonstrated that by selecting appropriate salt formers, it is possible to significantly enhance the aqueous solubility and dissolution rate of this compound. These improvements in physicochemical properties could potentially lead to enhanced bioavailability and therapeutic efficacy. The well-characterized and stable nature of these new salt forms makes them attractive candidates for further development into novel pharmaceutical formulations of this compound.

References

- 1. Novel salts of the antiemetic drug this compound: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. japsonline.com [japsonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel salts of the antiemetic drug this compound: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. New drug–drug and drug–nutraceutical salts of anti-emetic drug this compound: structural and physicochemical aspects of n… [ouci.dntb.gov.ua]

- 6. New drug–drug and drug–nutraceutical salts of anti-emetic drug this compound: structural and physicochemical aspects of new salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Domperidone: A Peripherally Selective Dopamine D2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Domperidone is a second-generation antiemetic and prokinetic agent that exerts its therapeutic effects through the selective antagonism of peripheral dopamine D2 receptors. Its clinical efficacy in treating gastrointestinal motility disorders and nausea is well-established. A key feature distinguishing this compound from other dopamine antagonists, such as metoclopramide, is its limited ability to cross the blood-brain barrier (BBB), which significantly reduces the incidence of central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its pharmacodynamics, pharmacokinetics, and the molecular basis for its peripheral selectivity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Dopamine, a critical neurotransmitter in the central and peripheral nervous systems, modulates a wide range of physiological processes through its interaction with five distinct G protein-coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[1] In the gastrointestinal (GI) tract, activation of D2 receptors inhibits motility, leading to delayed gastric emptying and other dyspeptic symptoms. This compound functions as a specific antagonist at these peripheral D2 receptors, thereby restoring normal GI peristalsis.[2] Its antiemetic properties are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ), an area located outside the BBB.[3] This guide delves into the intricate molecular interactions and physiological consequences of this compound's antagonism at peripheral D2 receptors.

Pharmacodynamics: Interaction with the Dopamine D2 Receptor

This compound exhibits a high affinity and selectivity for the dopamine D2 receptor. This interaction has been characterized through various in vitro and in vivo studies, providing quantitative measures of its binding and functional antagonism.

Receptor Binding Affinity

The affinity of this compound for the dopamine D2 receptor is typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled drug. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

Table 1: this compound Binding Affinity (Ki) for Dopamine D2 Receptors

| Radioligand | Receptor Source | Ki (nM) | Reference |

| [3H]Spiperone | Human D2L receptor-expressing CHO cell membranes | Not explicitly stated, but derived from IC50 | [4] |

| [3H]this compound | Cloned D2Long receptors | Dopamine Ki of 1.75 ± 0.2 | [5] |

Note: The available literature often reports IC50 values which can be converted to Ki values using the Cheng-Prusoff equation, but direct comparative Ki values under identical experimental conditions are limited.

Functional Antagonism

Functional assays assess the ability of a drug to inhibit the biological response following receptor activation. For the D2 receptor, which is a Gi/o-coupled receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] this compound's antagonist activity is quantified by its ability to reverse the agonist-induced inhibition of cAMP production. The half-maximal inhibitory concentration (IC50) is a common metric for functional potency.

Table 2: this compound Functional Antagonism (IC50) at Dopamine D2 Receptors

| Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |

| Cell Growth Inhibition | HCT116 cells | - | 34.57 (at 48h) | [2] |

Signaling Pathways

This compound's antagonism of the D2 receptor interrupts the canonical Gi/o signaling cascade. Upon dopamine binding, the D2 receptor activates the Gi alpha subunit, which in turn inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels and decreased protein kinase A (PKA) activity. By blocking this initial step, this compound prevents these downstream effects.

Furthermore, recent studies, primarily in the context of oncology, have suggested that D2 receptor signaling can also modulate other pathways, such as the ERK/STAT3 pathway.[2][7] this compound has been shown to inhibit the formation of a β-arrestin2/MEK complex and reduce the phosphorylation of JAK2 and STAT3, indicating a broader impact on cellular signaling.[2][7]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short half-life. These properties are crucial for its clinical use and dosing regimen.

Table 3: Summary of Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Conditions | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Oral administration | [8] |

| Oral Bioavailability | ~15% | Due to extensive first-pass metabolism | [8] |

| Plasma Protein Binding | 91-93% | - | [8] |

| Elimination Half-life (t1/2) | 7-9 hours | - | [8] |

| Metabolism | Extensively in the liver and gut wall (primarily by CYP3A4) | - | [8] |

| Excretion | Primarily in feces | - | [8] |

| Peak Plasma Concentration (Cmax) | 18.8 ng/mL | 20 mg base tablet | [9] |

| Oral Clearance (CL/F) | 4,735 ± 2,017 mL/min | 20 mg solution | [9] |

| Apparent Volume of Distribution (Vd/F) | 6,272 ± 5,100 L | 20 mg solution | [9] |

Mechanism of Peripheral Selectivity: The Role of the Blood-Brain Barrier and P-glycoprotein

The key to this compound's favorable safety profile is its limited penetration of the BBB. This is primarily due to its properties as a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB.[10][11] P-gp actively pumps this compound out of the brain endothelial cells and back into the systemic circulation, thus maintaining low CNS concentrations.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of this compound for the D2 receptor using [3H]-spiperone as the radioligand.[4]

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

[3H]-spiperone (radioligand).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with physiological salts).

-

Non-specific binding determinator (e.g., haloperidol or unlabeled spiperone at a high concentration).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of [3H]-spiperone (typically at or near its Kd value).

-

Add the serially diluted this compound to the wells.

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding determinator.

-

Initiate the binding reaction by adding the D2 receptor-containing membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro P-glycoprotein Substrate Assay

This protocol outlines a method to determine if this compound is a substrate of P-gp using a cell-based transport assay.[10]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) (MDCK-MDR1 cells).

-

Wild-type MDCK cells (as a control).

-

Transwell inserts with a permeable membrane.

-

This compound.

-

A known P-gp inhibitor (e.g., verapamil or cyclosporin A).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Analytical method for quantifying this compound (e.g., LC-MS/MS).

Procedure:

-

Culture MDCK-MDR1 and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.

-

The assay is performed in two directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

-

For the A-to-B transport, add this compound to the apical chamber and transport buffer to the basolateral chamber.

-

For the B-to-A transport, add this compound to the basolateral chamber and transport buffer to the apical chamber.

-

Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

-

At the end of the incubation, collect samples from both chambers.

-

Repeat the experiment in the presence of a P-gp inhibitor to confirm P-gp-mediated transport.

-

Quantify the concentration of this compound in all samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 1 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.

Conclusion

This compound's mechanism of action as a peripheral dopamine D2 receptor antagonist is well-defined, with its clinical utility stemming from its prokinetic and antiemetic effects. Its high affinity for the D2 receptor, coupled with its poor penetration of the blood-brain barrier due to active efflux by P-glycoprotein, provides a favorable therapeutic window with a reduced risk of central nervous system side effects. The quantitative data and experimental protocols presented in this guide offer a detailed framework for understanding and further investigating the pharmacology of this compound, providing valuable insights for researchers and professionals in the field of drug development.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and comparative bioavailability of this compound suspension and tablet formulations in healthy adult subjects | Semantic Scholar [semanticscholar.org]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Dopamine displaces [3H]this compound from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. This compound, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. Unraveling the Role of Dopamine Receptors In Vivo: Lessons from Knockout Mice [ouci.dntb.gov.ua]

- 10. Impact of the changes in P-glycoprotein activity on this compound pharmacokinetics in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Domperidone's Prokinetic Effects on Gastrointestinal Motility: A Cellular-Level Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domperidone, a peripherally acting dopamine D2 and D3 receptor antagonist, is a prokinetic agent that enhances gastrointestinal (GI) motility. This technical guide provides an in-depth exploration of this compound's mechanism of action at the cellular level. By blocking presynaptic D2 receptors on cholinergic neurons in the myenteric plexus, this compound inhibits the suppressive effect of dopamine on acetylcholine release. This disinhibition leads to increased acetylcholine availability at the neuromuscular junction, resulting in enhanced smooth muscle contraction and accelerated gastrointestinal transit. This guide details the underlying signaling pathways, presents quantitative data on receptor binding and functional potency, and provides comprehensive experimental protocols for studying this compound's effects in vitro.

Introduction

Gastrointestinal motility is a complex process orchestrated by the coordinated interplay of the enteric nervous system (ENS), smooth muscle cells, and various neurotransmitters. Dopamine, acting through D2-like receptors, plays an inhibitory role in this process by suppressing the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut.[1] this compound's therapeutic efficacy as a prokinetic agent stems from its ability to counteract this dopaminergic inhibition.[2][3] Unlike other dopamine antagonists, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[4] This guide will dissect the cellular and molecular mechanisms that underpin this compound's effects on GI motility.

Mechanism of Action at the Cellular Level

This compound's primary mechanism of action is the competitive antagonism of dopamine D2 and, to a lesser extent, D3 receptors located on presynaptic cholinergic nerve terminals within the myenteric plexus of the gastrointestinal wall.[5][6]

Dopamine D2 Receptor Antagonism and Acetylcholine Release

In the enteric nervous system, dopamine acts as an inhibitory neuromodulator by binding to presynaptic D2 receptors on cholinergic neurons. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately suppressing the release of acetylcholine.[2][3]

This compound competitively binds to these D2 receptors, preventing dopamine from exerting its inhibitory effect.[6] This disinhibition results in an increased release of acetylcholine from the cholinergic nerve terminals into the synaptic cleft.[2] The elevated acetylcholine levels then act on muscarinic receptors on the surface of gastrointestinal smooth muscle cells, triggering depolarization and contraction.

Downstream Signaling Pathway

The signaling cascade initiated by this compound's antagonism of the D2 receptor can be summarized as follows:

-

Dopamine D2 Receptor Blockade: this compound occupies the D2 receptor, preventing the binding of endogenous dopamine.

-

G-Protein Disinhibition: The inhibitory signal from the D2 receptor to the Gi/o protein is blocked.[2]

-

Adenylyl Cyclase Activity: With the inhibition lifted, adenylyl cyclase can convert ATP to cAMP more readily, although the primary effect is the removal of an inhibitory brake rather than direct stimulation.

-

Ion Channel Modulation: The prevention of D2 receptor activation by dopamine leads to a downstream modulation of potassium and calcium channels in the presynaptic neuron, favoring neurotransmitter release. Specifically, the inhibition of certain potassium channels and the facilitation of calcium influx contribute to enhanced acetylcholine exocytosis.

-

Increased Acetylcholine Release: The net result is an increased concentration of acetylcholine in the neuromuscular junction.[2]

-

Smooth Muscle Contraction: Acetylcholine binds to muscarinic receptors (primarily M2 and M3) on gastrointestinal smooth muscle cells, leading to depolarization, calcium influx, and subsequent muscle contraction.

References

- 1. Gastroparesis - Wikipedia [en.wikipedia.org]

- 2. Mechanism for the gastrokinetic action of this compound. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Domperidone Analogues for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies, characterization techniques, and pharmacological evaluation of Domperidone analogues. This compound is a peripheral dopamine D2 receptor antagonist, primarily used for its prokinetic and antiemetic properties.[1][2] The development of its analogues is a key area of research aimed at improving efficacy, selectivity, and safety profiles, particularly concerning cardiovascular side effects.[3] This document details the necessary experimental protocols and data presentation formats to support researchers in this field.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally involves the coupling of two primary heterocyclic intermediates.[4][5] A common strategy is the N-alkylation of a substituted benzimidazolone with a piperidine derivative. The core benzimidazole structure can be synthesized through the condensation of o-phenylenediamines with various reagents like carboxylic acids or aldehydes.[6][7][8]

General Synthetic Strategy:

The synthesis can be broadly divided into three main stages:

-

Synthesis of the first key intermediate, a substituted 1-(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one.

-

Synthesis of the second key intermediate, a substituted 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.

-

Coupling of the two intermediates to yield the final this compound analogue.[4][9]

A generalized workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol describes a common method for synthesizing the benzimidazole core, which is central to this compound's structure.[6][10][11]

-

Reaction Setup: In a round-bottomed flask, dissolve o-phenylenediamine (1 equivalent) in formic acid (or another suitable carboxylic acid/aldehyde)[11].

-

Cyclization: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

-

Neutralization: Neutralize the solution by slowly adding a base (e.g., 10% sodium hydroxide) until the mixture is alkaline.[10]

-

Isolation: The crude product precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain the purified benzimidazole derivative.[10]

-

Drying: Dry the purified product in a vacuum oven.

Characterization of Synthesized Analogues

The identity, purity, and structural confirmation of the newly synthesized this compound analogues are established using a combination of spectroscopic and chromatographic techniques.[12][13][14]

Experimental Protocols for Characterization:

-

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Analysis: Inject the sample dissolved in a suitable solvent (e.g., methanol). Purity is determined by the peak area percentage at a specific wavelength (e.g., 284 nm for this compound).[15]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Confirm the structure by analyzing chemical shifts, coupling constants, and integration of the proton signals.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Analysis: Record the spectrum and identify characteristic peaks for functional groups (e.g., C=O stretch of the benzimidazolone, N-H stretch, C-Cl stretch). This is a powerful test for confirming identity.[13]

-

Pharmacological Evaluation

This compound and its analogues exert their therapeutic effects primarily by antagonizing the dopamine D2 receptor.[1][2] The D2 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαi/o proteins.[18][19] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[20][21]

Experimental Protocol: In Vitro D2 Receptor Binding Assay

-

Source of Receptors: Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Use a specific D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the this compound analogue.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled D2 antagonist (e.g., Haloperidol).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation

Quantitative data should be organized into clear and concise tables for comparative analysis.

Table 1: Synthetic Scheme and Yields of this compound Analogues

| Analogue ID | R¹ Group | R² Group | Reaction Time (h) | Yield (%) |

| DOM-001 | H | Cl | 4 | 75 |

| DOM-002 | F | Cl | 5 | 68 |

| DOM-003 | H | F | 4 | 72 |

| DOM-004 | OCH₃ | Cl | 6 | 65 |

Table 2: Physicochemical and Spectroscopic Data of this compound Analogues

| Analogue ID | Molecular Formula | MW ( g/mol ) | [M+H]⁺ (m/z) | ¹H NMR (δ, ppm, key signal) | Purity (HPLC, %) |

| DOM-001 | C₂₂H₂₄ClN₅O₂ | 425.91 | 426.16 | 7.2-7.8 (Ar-H) | >98 |

| DOM-002 | C₂₂H₂₃ClFN₅O₂ | 443.90 | 444.15 | 7.1-7.7 (Ar-H) | >99 |

| DOM-003 | C₂₂H₂₃FN₅O₂ | 409.45 | 410.18 | 7.2-7.9 (Ar-H) | >98 |

| DOM-004 | C₂₃H₂₆ClN₅O₃ | 455.94 | 456.18 | 3.85 (s, 3H, OCH₃) | >97 |

Table 3: In Vitro Pharmacological Profile of this compound Analogues

| Analogue ID | D2 Receptor Binding (Ki, nM) | hERG Channel Inhibition (IC₅₀, µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| This compound | 2.5 | 0.15 | <1.0 |

| DOM-001 | 1.8 | 0.21 | <1.0 |

| DOM-002 | 3.1 | >10 | <1.0 |

| DOM-003 | 2.2 | 0.85 | <1.0 |

| DOM-004 | 4.5 | >10 | <1.0 |

Note: Data in tables are representative examples for illustrative purposes.

This guide provides a foundational framework for the synthesis, characterization, and evaluation of novel this compound analogues. Adherence to detailed and systematic protocols is crucial for generating reproducible and reliable data in the pursuit of safer and more effective therapeutic agents.

References

- 1. ijmps.org [ijmps.org]

- 2. This compound: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metoclopramide: A Safe Alternative to this compound? A Case Report on Severe Cardiac Adverse Effects in an Older Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The methodology for preparing this compound: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The methodology for preparing this compound: strategies, routes and reaction processes | Semantic Scholar [semanticscholar.org]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]

- 12. agilent.com [agilent.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. ijrpr.com [ijrpr.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Solubility Profile of Domperidone: A Technical Guide for Researchers

An in-depth exploration of the solubility of domperidone in dimethyl sulfoxide (DMSO) and other organic solvents, providing essential data and methodologies for drug development professionals.

This compound, a dopamine D2 receptor antagonist, is a widely used antiemetic and prokinetic agent.[1][2] Its classification as a Biopharmaceutical Classification System (BCS) Class II drug—characterized by low solubility and high permeability—presents significant challenges in formulation development.[3] Understanding its solubility in various solvents is paramount for creating effective drug delivery systems, enabling consistent and predictable therapeutic outcomes. This technical guide provides a comprehensive overview of this compound's solubility in DMSO and other common organic solvents, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers.

| Solvent | Molar Mass ( g/mol ) | Temperature (K) | Mole Fraction Solubility (10^4 * x) | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 298.15 | 17.50 | ~48 | [4] |

| 278.15 - 318.15 | Varies with temp. | ~10 | [3][5] | ||

| N,N-Dimethylacetamide (DMA) | 87.12 | 298.15 | 23.30 | - | [3] |

| N,N-Dimethylformamide (DMF) | 73.09 | 298.15 | 15.30 | ~10 | [3][5] |

| n-Butanol | 74.12 | 298.15 | 1.83 | - | [3] |

| n-Propanol | 60.10 | 298.15 | 1.21 | - | [3] |

| Isobutanol | 74.12 | 298.15 | 1.01 | - | [3] |

| Ethylene Glycol (EG) | 62.07 | 298.15 | 1.01 | - | [3] |

| Ethanol | 46.07 | 298.15 | 0.81 | 1 | [3][4] |

| Isopropanol | 60.10 | 298.15 | 0.65 | - | [3] |

| Methanol | 32.04 | 298.15 | 0.47 | Very slightly soluble | [3] |

| Acetonitrile | 41.05 | 298.15 | 0.28 | - | [3] |

| Water | 18.02 | 298.15 | 0.0029 | <1, Slightly soluble | [2][6] |

Note: The solubility of this compound generally increases with rising temperature in these solvents.[3] For aqueous buffers, it is sparingly soluble; to maximize solubility, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][7] This technique is considered the gold standard for its ability to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.[7]

Principle of the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing excess solid drug to equilibrate with the solvent over a specified period. The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.

Detailed Methodology

-

Preparation:

-

Ensure the purity of both the this compound (solute) and the selected organic solvent.[8]

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Addition of Excess Solute:

-

Add an excess amount of crystalline this compound to each vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled, with common temperatures for solubility studies being 25°C (298.15 K) and 37°C (310.15 K).[7][8]

-

Agitate the suspensions for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7] It is advisable to sample at different time points to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[9]

-

To separate the saturated solution from the undissolved solid, centrifugation or filtration can be employed.[7] Centrifugation parameters (speed and time) should be optimized to ensure complete separation without affecting the dissolved concentration.

-

-

Analysis of the Supernatant:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8][10][11]

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining this compound solubility.

References

- 1. This compound | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 57808-66-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Preformulation Study of this compound: An Insight for Formulation and Development of Nasal Formulation - IJPRS [ijprs.com]

In-Depth Technical Guide: Exploring the In Vitro Interaction of Domperidone with P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interaction between the peripheral dopamine D2-receptor antagonist, domperidone, and the efflux transporter P-glycoprotein (P-gp). This compound is a known substrate of P-gp, an interaction that significantly limits its central nervous system penetration and influences its pharmacokinetic profile. This document details the experimental methodologies used to characterize this interaction, presents quantitative data from various in vitro assays, and includes visualizations of experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with P-gp in vitro.

Table 1: this compound as a P-glycoprotein Substrate in Bidirectional Transport Assays

| Cell Line | This compound Concentration | Apparent Permeability (Papp) A→B (cm/s) | Apparent Permeability (Papp) B→A (cm/s) | Efflux Ratio (B→A / A→B) | Reference |

| MDCK-MDR1 | Not Specified | Not Specified | Not Specified | 31.2 | [1] |

| Caco-2 | Not Specified | 12.74 ± 0.02 x 10⁻⁴ (in optimal formulation) | Not Specified | Not Specified | Not applicable |

Note: A higher efflux ratio indicates a greater degree of active transport out of the cells, mediated by P-gp.

Table 2: Inhibition of P-glycoprotein Using this compound as a Substrate

| P-gp Inhibitor | Cell Line | This compound Concentration | IC50 (nM) | Reference |

| Tariquidar (TQD) | P-gp-overexpressing cells | Not Specified | 221 (95% CI: 198–248) | [1] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the P-gp-mediated transport of the substrate (this compound) by 50%.

Experimental Protocols

This section details the methodologies for the key in vitro assays used to investigate the interaction between this compound and P-glycoprotein.

Bidirectional Transport Assay

This assay is fundamental for determining if a compound is a substrate of an efflux transporter like P-gp. It measures the flux of the compound across a polarized monolayer of cells grown on a semi-permeable membrane.

Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

Materials:

-

P-gp-expressing cells (e.g., MDCK-MDR1 or Caco-2 cells)

-

Transwell™ inserts with a semi-permeable membrane

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

This compound solution of known concentration

-

Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding and Culture: Seed the P-gp-expressing cells onto the Transwell™ inserts at an appropriate density. Culture the cells for a sufficient period (e.g., 4-7 days for MDCK-MDR1, 21-28 days for Caco-2) to allow for the formation of a confluent and polarized monolayer with functional tight junctions.

-

Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by monitoring the permeability of a low-permeability marker like lucifer yellow.

-

Transport Experiment (A→B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the this compound solution to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), with gentle shaking.

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Transport Experiment (B→A):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the this compound solution to the basolateral (donor) chamber.

-

Add fresh transport buffer to the apical (receiver) chamber.

-

Incubate under the same conditions as the A→B experiment.

-

Collect samples from both chambers.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

-

Data Analysis:

-

Calculate the apparent permeability (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

-

An efflux ratio significantly greater than 2 is indicative of active efflux and suggests that the compound is a substrate of an efflux transporter like P-gp.

P-glycoprotein Inhibition Assay (Cellular Uptake)

This assay is used to determine the potency of a compound in inhibiting the P-gp-mediated efflux of a known P-gp substrate, in this case, this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a P-gp inhibitor on the transport of this compound.

Materials:

-

P-gp-overexpressing cells

-

24- or 96-well cell culture plates

-

Radiolabeled ([¹¹C]) or non-labeled this compound

-

A known P-gp inhibitor (e.g., Tariquidar) at various concentrations

-

Incubation buffer (e.g., HBSS with HEPES and pyruvate)

-

Scintillation counter or LC-MS/MS for quantification

Procedure:

-

Cell Seeding: Seed the P-gp-overexpressing cells in multi-well plates and grow to confluence.

-

Pre-incubation with Inhibitor: Remove the culture medium and pre-incubate the cells with the P-gp inhibitor at a range of concentrations for a specified time.

-

Incubation with Substrate: Add [¹¹C]this compound to the wells and incubate for a defined period at 37°C.

-

Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of [¹¹C]this compound using a scintillation counter. If using non-labeled this compound, quantify using LC-MS/MS.

-

Data Analysis:

-

Plot the intracellular concentration of this compound as a function of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates often stimulate ATPase activity, while inhibitors can either have no effect or inhibit it.

Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.

Materials:

-

Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 or HEK293 cells)

-

Assay buffer containing MgATP

-

This compound solution at various concentrations

-

Positive control substrate (e.g., verapamil) and inhibitor (e.g., sodium orthovanadate)

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the P-gp-containing membrane vesicles with the assay buffer.

-

Compound Addition: Add this compound at a range of concentrations to the wells. Include wells with a known P-gp substrate (positive control for stimulation), a known inhibitor (to measure basal ATPase activity), and a vehicle control.

-

Initiation of Reaction: Add MgATP to all wells to start the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Termination and Detection: Stop the reaction and add the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate produced.

-

Data Analysis:

-

Subtract the absorbance of the vanadate-inhibited wells (non-P-gp ATPase activity) from all other readings.

-

Plot the P-gp-specific ATPase activity against the this compound concentration to determine if it stimulates or inhibits the enzyme's activity.

-

Calcein-AM Efflux Assay

This is a fluorescence-based assay to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp activity reduces the intracellular fluorescence by effluxing Calcein-AM.

Objective: To assess the potential of this compound to inhibit P-gp-mediated efflux of Calcein-AM.

Materials:

-

P-gp-expressing cells and a parental cell line (as a negative control)

-

96-well plates (black, clear bottom for fluorescence reading)

-

Calcein-AM solution

-

This compound solution at various concentrations

-

A known P-gp inhibitor (e.g., verapamil) as a positive control

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed both P-gp-expressing and parental cells into a 96-well plate and culture to confluence.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor.

-

Calcein-AM Loading: Add Calcein-AM to all wells and incubate for a period that allows for uptake and hydrolysis but is short enough to see P-gp-mediated efflux (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the intracellular fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

-

Data Analysis:

-

Calculate the percentage of P-gp inhibition by comparing the fluorescence in the presence of this compound to the fluorescence in the control wells (with and without a potent inhibitor).

-

Determine the IC50 value of this compound for P-gp inhibition by plotting the percentage of inhibition against the this compound concentration.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the key experimental assays described above.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for Domperidone